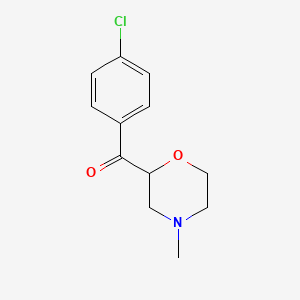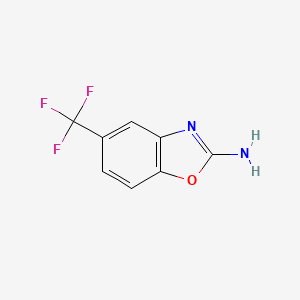
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
説明
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has been achieved through a multi-step process starting from 4-trifluoromethyl benzaldehyde. The key steps include Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide, culminating in a 22% overall yield.Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and related compounds has been studied using both experimental and theoretical methods . For instance, the stable crystal structure of 5-chloro-1-indanone has been analyzed, which shares a similar indanone core, to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking .Chemical Reactions Analysis
Indanones, including those with trifluoromethyl groups, are versatile intermediates in chemical reactions . For example, they can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability. These properties are crucial for the compound’s applications in various fields.科学的研究の応用
Field
Application
Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
Method
The synthesis of these drugs often involves the incorporation of the trifluoromethyl group into the molecular structure . For example, the production of selinexor starts with 3,5-bis(trifluoromethyl)benzonitrile .
Results
These drugs have shown numerous pharmacological activities .
Antimicrobial Activity
Field
Application
5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity .
Method
The compound is synthesized and its structure and properties are characterized . The compound can isomerize to form the corresponding 3-hydroxybenzoxaborole .
Results
The compound showed moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Crop Protection
Field
Application
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Method
It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results
This compound is in high demand among all the TFMP derivatives .
Synthesis of Trifluoromethyl Alkyl Ethers
Field
Application
Trifluoromethyl alkyl ethers can be synthesized from aliphatic alcohols .
Method
This procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Results
This method is attractive due to its applicability, but it fails when the alcohol is benzylic, secondary or tertiary .
Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles
Field
Application
5-Trifluoromethyl 1,2,4-triazoles can be synthesized via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN .
Method
This method utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor of trifluoroacetonitrile . Various functional groups, including alkyl-substituted hydrazonyl chloride, were tolerated during cycloaddition .
Results
The gram-scale synthesis and common downstream transformations proved the potential synthetic relevance of this developed methodology .
Transition Metal-Mediated Trifluoromethylation Reactions
Field
Application
Transition metal-mediated trifluoromethylation reactions have been used to incorporate a trifluoromethyl group into organic motifs .
Method
These reactions involve the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents .
Results
The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Safety And Hazards
Based on the safety data sheet of a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXQCUQIUYDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
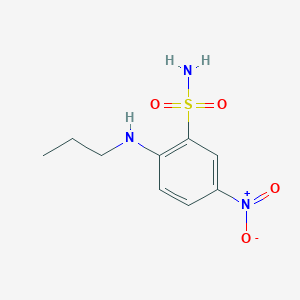
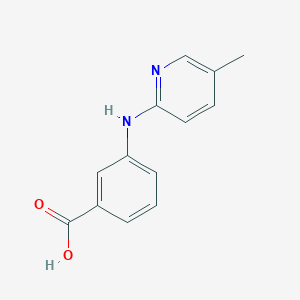
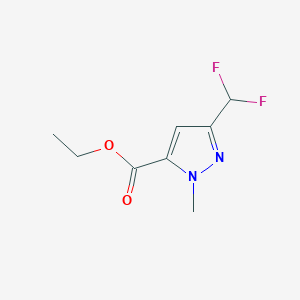
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)
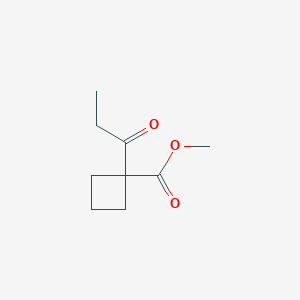
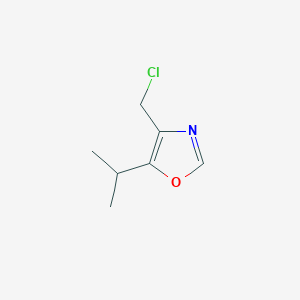
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
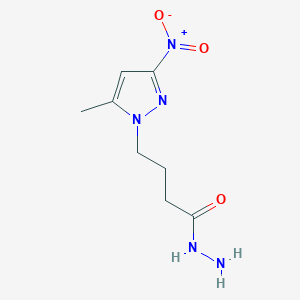
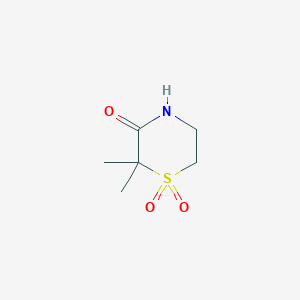
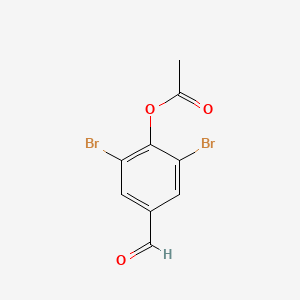
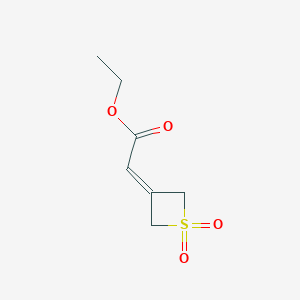
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
